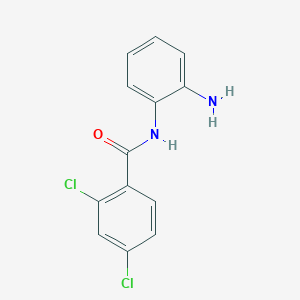![molecular formula C12H20O B14360445 3-(2,2-Dimethylpropyl)bicyclo[2.2.1]heptan-2-one CAS No. 93175-57-6](/img/structure/B14360445.png)
3-(2,2-Dimethylpropyl)bicyclo[2.2.1]heptan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,2-Dimethylpropyl)bicyclo[2.2.1]heptan-2-one, also known as 3,3-Dimethylbicyclo[2.2.1]heptan-2-one, is an organic compound with the molecular formula C13H22O. It is a bicyclic ketone, which means it contains two fused rings and a ketone functional group. This compound is known for its unique structure and reactivity, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Dimethylpropyl)bicyclo[2.2.1]heptan-2-one typically involves the reaction of cyclopentadiene with noncyclic olefins such as isobutylene. This reaction forms bicyclo[2.2.1]heptene derivatives, which are then isomerized in the presence of an isomerization catalyst to produce the desired bicyclic ketone .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to ensure high yield and purity of the final product. The reaction conditions are carefully controlled to optimize the production process and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,2-Dimethylpropyl)bicyclo[2.2.1]heptan-2-one undergoes various types of chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms or other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as cyanide ion (CN-), halide ions (Cl-, Br-, I-), and methanol (CH3OH) are used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(2,2-Dimethylpropyl)bicyclo[2.2.1]heptan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate for investigating metabolic pathways.
Industry: The compound is used in the production of lubricants and as an intermediate in the synthesis of other industrial chemicals
Mécanisme D'action
The mechanism of action of 3-(2,2-Dimethylpropyl)bicyclo[2.2.1]heptan-2-one involves its interaction with specific molecular targets and pathways. The ketone group can undergo nucleophilic attack, leading to the formation of various intermediates. These intermediates can then participate in further reactions, resulting in the formation of final products. The compound’s unique structure allows it to interact with enzymes and other biological molecules, influencing their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Ethylbicyclo[2.2.1]heptan-2-one: Similar in structure but with an ethyl group instead of a dimethylpropyl group.
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one (Camphor): A well-known compound with a similar bicyclic structure but different substituents.
Bicyclo[3.1.1]heptan-3-one, 2-(2,2-dimethylpropyl)-6,6-dimethyl-: Another bicyclic ketone with a different ring structure and substituents.
Uniqueness
3-(2,2-Dimethylpropyl)bicyclo[2.2.1]heptan-2-one is unique due to its specific substituents and the resulting chemical properties. Its structure allows for unique reactivity and interactions with other molecules, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
93175-57-6 |
|---|---|
Formule moléculaire |
C12H20O |
Poids moléculaire |
180.29 g/mol |
Nom IUPAC |
3-(2,2-dimethylpropyl)bicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C12H20O/c1-12(2,3)7-10-8-4-5-9(6-8)11(10)13/h8-10H,4-7H2,1-3H3 |
Clé InChI |
RAMRLZYWUDLWNU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CC1C2CCC(C2)C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methoxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14360362.png)
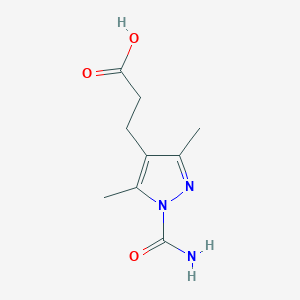
![7-[(Oxan-2-yl)oxy]dodecan-1-ol](/img/structure/B14360368.png)
![4-[(Diethylcarbamoyl)amino]-2-hydroxybenzoic acid](/img/structure/B14360371.png)
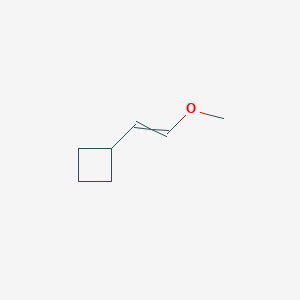
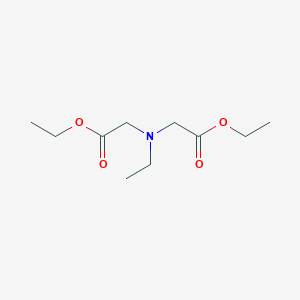
![5-Amino-3,4-dihydrobenzo[f]quinoxalin-6(2H)-one](/img/structure/B14360378.png)
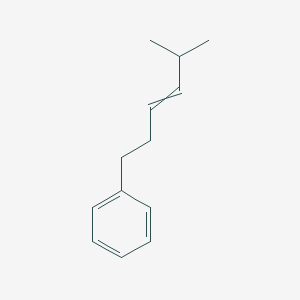
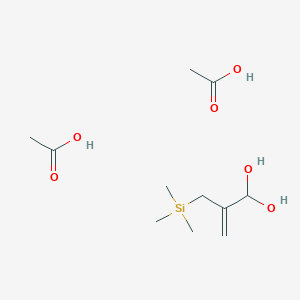
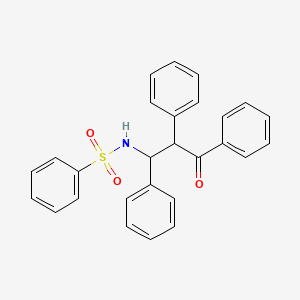
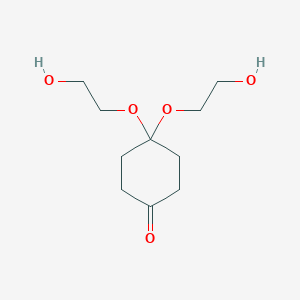
![4,4,8,8-Tetrabromotricyclo[5.1.0.03,5]octane](/img/structure/B14360432.png)
![3-[(Triethylsilyl)oxy]propyl 2-methylprop-2-enoate](/img/structure/B14360433.png)
